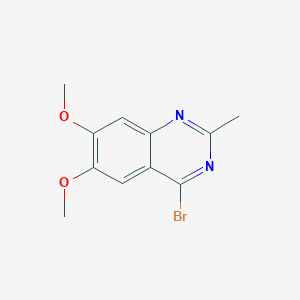
4-Bromo-6,7-dimethoxy-2-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Bromo-6,7-dimethoxy-2-methylquinazoline typically involves the bromination of 6,7-dimethoxy-2-methylquinazoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-Bromo-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield the corresponding amine derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form various biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinazolines and their derivatives.
科学研究应用
4-Bromo-6,7-dimethoxy-2-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors and anticancer agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Bromo-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in binding to the active sites of these targets, modulating their activity and function . The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways .
相似化合物的比较
4-Bromo-6,7-dimethoxy-2-methylquinazoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxy-2-methylquinazoline: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a different substitution pattern on the quinazoline ring, leading to distinct chemical and biological properties.
6,7-Dimethoxy-4-methylquinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
4-bromo-6,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 |
InChI 键 |
VXEUBOKMZDZPCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
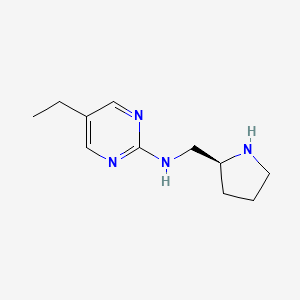
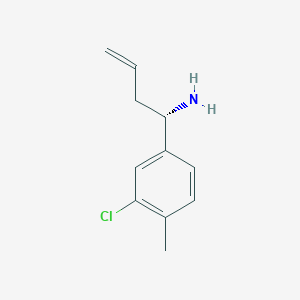
![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
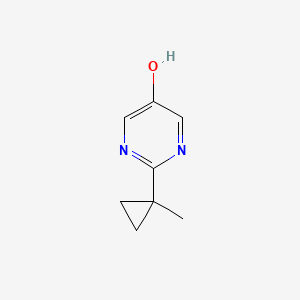


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


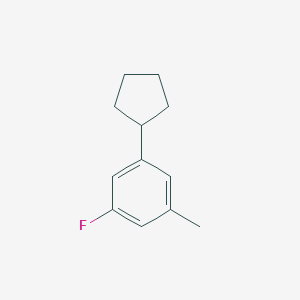
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
